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Compound of Interest

Compound Name:
Metronidazole acetic acid

(Standard)

Cat. No.: B109819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and analysis of 2-methyl-5-nitroimidazole-1-acetic acid. This compound is the

principal acidic metabolite of metronidazole, a widely used nitroimidazole antibiotic and

antiprotozoal agent. Understanding the structure and characteristics of this metabolite is crucial

for pharmacokinetic studies, drug metabolism research, and the development of new

nitroimidazole-based therapeutics.

Chemical Identity and Structure
2-methyl-5-nitroimidazole-1-acetic acid, also known as metronidazole acetic acid or 1-

carboxymethylmetronidazole, is an organic compound featuring a substituted nitroimidazole

core.[1] The structure consists of a 2-methyl-5-nitroimidazole ring N-substituted at the 1-

position with an acetic acid group. This metabolite retains the core nitroimidazole moiety

essential for the biological activity profile of this class of compounds.

The key identifiers and structural representations are summarized below.
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Identifier Value

IUPAC Name
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic

acid[1]

CAS Number 1010-93-1[1]

Molecular Formula C₆H₇N₃O₄[1]

Molecular Weight 185.14 g/mol [1]

Canonical SMILES
CC1=NC=C(N1CC(=O)O)--INVALID-LINK--[O-]

[1]

InChI
InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-

6(10)11/h2H,3H2,1H3,(H,10,11)[1]

InChIKey RVEGZXNRNWUYKI-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data
The compound is typically a solid at room temperature. Its physicochemical properties and

computational data are essential for its handling, formulation, and analysis.

Table 2.1: Physicochemical Properties

Property Value Source

Appearance
White to light yellow/beige
powder

Caltag Medsystems

Melting Point 176–178°C El-Gendy et al., 2018

| Solubility | Soluble in DMSO and Chloroform | MedChemExpress, Caltag Medsystems |

Table 2.2: Computed Properties
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Property Value Source

XLogP3-AA -0.2 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

Rotatable Bond Count 2 PubChem

| Topological Polar Surface Area | 98.3 Å² | PubChem |

Table 2.3: Spectroscopic Data

Technique Data

¹H-NMR

Solvent: DMSO-d₆δ (ppm): 10.2 (s, 1H,
COOH), 7.8 (s, 1H, H-imidazole), 4.2 (s, 2H,
N-CH₂), 2.3 (s, 3H, CH₃-imidazole)

¹³C-NMR

Solvent: DMSO-d₆δ (ppm): 169 (COOH), 152

(CH₃-C=N), 139 (O₂N-C=C), 133 (O₂N-C=C), 48

(N-CH₂), 14 (CH₃)

FTIR

Technique: KBr Pelletν (cm⁻¹): 3441 (O-H

stretch, carboxylic acid), 1732 (C=O stretch,

carboxylic acid), 1275 & 1222 (C-O valence

fluctuations)[2]

| Mass Spectrometry | While detailed fragmentation patterns are not readily available in public

literature, the compound is routinely quantified using LC-MS/MS. The precursor ion monitored

in positive ion mode corresponds to [M+H]⁺ at m/z 186. |

Biological Context: Metabolism of Metronidazole
2-methyl-5-nitroimidazole-1-acetic acid is a major metabolite of metronidazole formed in the

liver. The metabolic pathway involves the oxidation of the primary alcohol group on the N-1 side
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chain of metronidazole to a carboxylic acid. This biotransformation is a critical component of

the drug's pharmacokinetics.

Hepatic Metabolism

Metronidazole
(1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole)

Hydroxy Metabolite
(1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole)

Side-chain Oxidation

Acetic Acid Metabolite
(2-methyl-5-nitroimidazole-1-acetic acid)

Side-chain Oxidation
(Alcohol Dehydrogenase,

Aldehyde Dehydrogenase)

Click to download full resolution via product page

Caption: Metabolic pathway of Metronidazole in the liver.

Experimental Protocols
Synthesis of 2-methyl-5-nitroimidazole-1-acetic acid
This protocol is adapted from the oxidation of metronidazole as described by El-Gendy et al.

(2018).

Objective: To synthesize 2-methyl-5-nitroimidazole-1-acetic acid via the oxidation of

metronidazole.

Materials:

Metronidazole

Potassium dichromate (K₂Cr₂O₇)

Sulfuric acid (50% v/v)

Deionized water
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Ice bath

Magnetic stirrer and stir bar

Reaction flask

Filtration apparatus

Procedure:

Prepare a suspension of metronidazole (3.42 g, 20 mmol) in 10 mL of deionized water in a

reaction flask at room temperature.

In a separate beaker, dissolve potassium dichromate (4.36 g, 15 mmol) in 10 mL of

deionized water.

Add the potassium dichromate solution to the metronidazole suspension with continuous

stirring.

Place the reaction flask in an ice water bath to control the temperature.

Slowly add 5 mL of 50% sulfuric acid dropwise to the reaction mixture. Maintain vigorous

stirring and keep the temperature low due to the exothermic nature of the reaction.

Once the addition is complete, remove the ice bath and allow the reaction to proceed at

room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC)

with a mobile phase of ethyl acetate:methanol (9.5:0.5, v/v).

Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g.,

saturated sodium bicarbonate solution) until the pH is approximately 7.

Cool the neutralized mixture to induce precipitation of the product.

Collect the solid product by vacuum filtration and wash with cold deionized water.

The crude product can be purified by recrystallization from a suitable solvent like ethanol to

yield the pure 2-methyl-5-nitroimidazole-1-acetic acid. The resulting product should be a

white solid with a melting point of 176–178°C.
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Analytical Quantification via HPLC-MS/MS
This protocol outlines a general method for the quantification of metronidazole and its acetic

acid metabolite in a biological matrix like plasma, based on common methodologies.[2][3][4]

Objective: To quantify the concentration of 2-methyl-5-nitroimidazole-1-acetic acid in human

plasma.

Materials and Equipment:

HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray

ionization (ESI) source.

C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Plasma samples, calibration standards, and quality control samples.

Internal Standard (IS) (e.g., a deuterated analog or a compound with similar properties like

zidovudine).

Acetonitrile (HPLC grade).

Ammonium acetate (analytical grade).

Formic acid (analytical grade).

Ethyl acetate (for extraction).

Vortex mixer and centrifuge.

Procedure:

Sample Preparation (Liquid-Liquid Extraction):

To 100 µL of plasma sample, add 50 µL of the internal standard solution.

Add 1 mL of ethyl acetate and vortex for 2 minutes to extract the analytes.

Centrifuge the mixture at 4000 rpm for 10 minutes.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle

stream of nitrogen.

Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions:

Mobile Phase: Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (e.g.,

80:20, v/v).

Flow Rate: 1.0 mL/min (with a splitter if necessary).

Column Temperature: 30°C.

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transition for Acetic Acid Metabolite: Precursor ion (Q1) m/z 186 → Product ion (Q3)

[specific fragment to be determined, often targeting loss of CO₂ or water].

MRM Transition for Metronidazole: Precursor ion (Q1) m/z 172 → Product ion (Q3) m/z

128.

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for

maximum signal intensity.

Quantification:

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the nominal concentration of the calibration standards.

Determine the concentration of the analyte in the unknown samples by interpolating their

peak area ratios from the calibration curve using a weighted linear regression model.
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Caption: Workflow for quantification of the metabolite by HPLC-MS/MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b109819?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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